2-carbamothioyl-N-(3-methylphenyl)acetamide
Description
2-Carbamothioyl-N-(3-methylphenyl)acetamide (CAS RN: Not explicitly provided; referred to as AS111 in studies ) is a thiourea-functionalized acetamide derivative. Its structure features a carbamothioyl (–NH–C(=S)–) group attached to an acetamide backbone, with a meta-methylphenyl substituent. This compound has garnered attention due to its potent anti-inflammatory activity, demonstrated to be 1.28 times more active than diclofenac sodium in rat formalin edema models .
Properties
IUPAC Name |
3-amino-N-(3-methylphenyl)-3-sulfanylidenepropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS/c1-7-3-2-4-8(5-7)12-10(13)6-9(11)14/h2-5H,6H2,1H3,(H2,11,14)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCQQPZLJBHYGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-carbamothioyl-N-(3-methylphenyl)acetamide typically involves the reaction of 3-methylphenylamine with chloroacetyl chloride to form N-(3-methylphenyl)chloroacetamide. This intermediate is then reacted with potassium thiocyanate to yield the final product . The reaction conditions generally include the use of an organic solvent such as dichloromethane and a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, scaling up the reaction, and ensuring safety and environmental compliance, would apply.
Chemical Reactions Analysis
Types of Reactions
2-carbamothioyl-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and can be studied for its effects on biological systems.
Industry: It can be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-carbamothioyl-N-(3-methylphenyl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Substituent Effects on Pharmacological Activity
The anti-inflammatory efficacy of AS111 is attributed to its carbamothioyl group, which enhances interactions with cyclooxygenase-2 (COX-2) compared to simpler acetamides. Key comparisons include:
- Chloro-Substituted Analogs: 2-Chloro-N-(3-methylphenyl)acetamide (): Lacks the carbamothioyl group and instead has a chloro substituent. The chloro group’s electron-withdrawing nature may reduce bioactivity compared to AS111’s thiourea moiety. 2-Chloro-N-(3-nitrophenyl)acetamide: The nitro group at the meta position induces an anti conformation in the N–H bond, altering hydrogen-bonding patterns . This structural difference may reduce bioavailability relative to AS111.
- Trichloro-Substituted Acetamides (): N-(3-Methylphenyl)-2,2,2-trichloro-acetamide features a trichloromethyl group. Electron-withdrawing substituents like –CCl₃ can stabilize the amide bond but may hinder target binding due to steric bulk. No pharmacological data are provided, but crystallographic studies highlight substituent-driven lattice variations .
-
- N-[(3-Ethylphenyl)carbamothioyl]-2,2-diphenylacetamide (Compound II): DFT studies reveal an energy gap of 4.297 eV (B3LYP/6-31G+(2d,p)), suggesting moderate reactivity . While structurally similar to AS111, the diphenylacetamide backbone and ethyl substituent may reduce anti-inflammatory potency compared to AS111’s meta-methyl group.
Crystallographic and Conformational Analysis
- 2-Chloro-N-(3-methylphenyl)acetamide : Forms triclinic crystals with dual N–H⋯O interactions along the a-axis . The syn conformation of the N–H bond relative to the methyl group contrasts with the anti conformation in nitro-substituted analogs, affecting molecular packing and solubility.
- N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide : Exhibits two molecules per asymmetric unit, with lattice constants influenced by methyl substituents .
Electronic Properties and Reactivity
DFT studies on thiourea analogs () provide insights into electronic behavior:
| Compound | Energy Gap (eV) [B3LYP/6-31G+(2d,p)] |
|---|---|
| N-[(3-Ethylphenyl)carbamothioyl]-... | 4.297 |
| AS111 (Hypothetical) | Not reported |
AS111’s carbamothioyl group may further reduce the energy gap, though computational data are needed for confirmation.
Pharmacological Performance Relative to Reference Drugs
- AS111 vs. Diclofenac : AS111 reduces formalin-induced edema by 28% more effectively than diclofenac sodium . This is attributed to optimized COX-2 inhibition via the carbamothioyl group.
Biological Activity
2-Carbamothioyl-N-(3-methylphenyl)acetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various pathogens, and its potential therapeutic applications.
Chemical Structure and Properties
The chemical formula of this compound is . The presence of a carbamothioyl group and a methylphenyl moiety contributes to its unique properties, which may influence its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and exhibit antibacterial properties by disrupting bacterial cell wall synthesis or biofilm formation.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of carbamothioyl compounds exhibit significant antimicrobial activity. For instance, N-(2,4-dimethylphenylcarbamothioyl)acetamide has shown effective inhibition against various bacterial strains with an IC50 value of 1.99 µM against AChE .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | Target Pathogen | IC50 (µM) |
|---|---|---|
| This compound | Staphylococcus aureus | TBD |
| N-(2,4-dimethylphenylcarbamothioyl)acetamide | E. coli | 1.99 |
| N-(4-methoxyphenylcarbamothioyl)acetamide | Pseudomonas aeruginosa | TBD |
Antibiofilm Activity
The ability of this compound to disrupt biofilm formation has been noted in several studies. Compounds with similar structures have been shown to reduce biofilm mass significantly in pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
Case Studies
- Antibacterial Screening : A study screened various carbamothioyl derivatives against common bacterial strains. The results indicated that compounds with similar functional groups displayed promising antibacterial activity, particularly against Gram-positive bacteria .
- Enzyme Inhibition : Another investigation focused on the inhibitory effects of carbamothioyl derivatives on cholinesterase enzymes. The findings suggested that these compounds could serve as potential leads for developing new AChE inhibitors, which are crucial in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-carbamothioyl-N-(3-methylphenyl)acetamide, and how can purity be validated?
- Methodological Answer : Synthesis typically involves coupling thiocarbamoyl groups with substituted anilines. For analogous compounds (e.g., 2-chloro-N-(3-methylphenyl)acetamide), acetylation of 3-methylaniline with chloroacetyl chloride under basic conditions is common, followed by substitution with thiourea . Purity validation employs HPLC (>95% purity), NMR (to confirm functional groups), and mass spectrometry (to verify molecular weight). Cross-referencing with X-ray crystallography (for structural confirmation) is recommended .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are conflicting data resolved?
- Methodological Answer : Key techniques include:
- FTIR : Identifies thiocarbamoyl (C=S, ~1200 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups.
- NMR : ¹H NMR confirms aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3 ppm). ¹³C NMR detects carbonyl (C=O, ~170 ppm) and thiocarbonyl (C=S, ~200 ppm) signals .
- X-ray crystallography : Resolves ambiguities in bond lengths/angles (e.g., N–H⋯O hydrogen bonding patterns in related acetamides ). Discrepancies between theoretical (DFT) and experimental data require recalibration of computational parameters .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal stability : Thermogravimetric analysis (TGA) at 25–150°C.
- Photostability : Expose to UV light (320–400 nm) and monitor degradation via HPLC .
- Humidity tests : Store at 75% relative humidity; analyze hydrolysis products via LC-MS .
Advanced Research Questions
Q. What computational strategies predict the compound’s reactivity and intermolecular interactions?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to determine HOMO-LUMO gaps (reactivity indices) and molecular electrostatic potential (MESP) surfaces (for nucleophilic/electrophilic sites) .
- Molecular docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina; validate with MD simulations (NAMD/GROMACS) .
Q. How can crystallographic data resolve contradictions in reported bond angles or hydrogen-bonding patterns?
- Methodological Answer : For analogous structures (e.g., 2-chloro-N-(3-methylphenyl)acetamide), single-crystal X-ray diffraction reveals:
- Syn vs. anti conformers : Compare N–H orientation relative to substituents (e.g., meta-methyl groups adopt syn conformation ).
- Hydrogen-bonding networks : Use Mercury software to analyze infinite chains (e.g., N–H⋯O interactions at 2.8–3.0 Å) and quantify lattice energy via PIXEL calculations .
Q. What experimental design principles optimize synthesis yield while minimizing byproducts?
- Methodological Answer : Apply Design of Experiments (DOE) :
- Central Composite Design : Vary temperature (60–100°C), solvent polarity (ethanol/DMF), and catalyst loading.
- Response Surface Methodology : Model interactions between factors; validate with ANOVA (p < 0.05 significance) .
- Green chemistry metrics : Calculate E-factor (waste/product ratio) and atom economy .
Q. How do substituent effects (e.g., methyl vs. nitro groups) influence the compound’s biological activity?
- Methodological Answer :
- QSAR studies : Correlate Hammett σ values of substituents with bioactivity (e.g., IC₅₀ in enzyme assays).
- In vitro screening : Test against cancer cell lines (MTT assay) and microbial strains (MIC determination). Methyl groups enhance lipophilicity (logP ~2.5), improving membrane permeability .
Q. What methodologies address low solubility in aqueous buffers for in vitro assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Nanoformulation : Prepare liposomal suspensions (20–100 nm size via sonication) and characterize by DLS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
